N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
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Overview
Description
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its presence in many biologically active molecules, and a methoxyphenyl group, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the thiazole intermediate with 4-methoxybenzaldehyde under acidic conditions to form the desired methoxyphenyl-substituted thiazole.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with 4-(methylthio)phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially altering its biological activity.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole ring and methoxyphenyl group can facilitate binding to enzymes or receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl N-(4-(methylthio)phenyl)carbamate
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is unique due to its specific combination of functional groups and the presence of both a thiazole ring and methoxyphenyl group. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-13-19(15-6-8-16(24-2)9-7-15)22-20(26-13)21-18(23)12-14-4-10-17(25-3)11-5-14/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACOHINABKOLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)SC)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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